REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=O.C(N(CC)CC)C.[CH2:16]([O:18][CH:19]([O:22][CH2:23][CH3:24])[C:20]#[CH:21])[CH3:17].O.[NH2:26][NH2:27]>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[CH2:16]([O:18][CH:19]([O:22][CH2:23][CH3:24])[C:20]1[NH:27][N:26]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH:21]=1)[CH3:17] |f:3.4,^1:36,55|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)OCC
|
Name
|
|
Quantity
|
657 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
356 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 2 hours at room temperature, under argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the bubbling was maintained for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
ADDITION
|
Details
|
water (50 mL) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated solution of sodium hydrogenocarbonate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (200 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (40 mL)
|
Type
|
WASH
|
Details
|
successively washed with water (40 mL) and brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=NN1)C=1SC=CC1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.4 mmol | |
AMOUNT: MASS | 4.39 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |